Hydroxypropyl Chitosan Hydroxypropyl Chitosan Hydroxypropyl Chitosan is an antibacterial used to make organic rectorite-based nanofibrous mats with bacterial inhibition. Hydroxypropyl Chitosanhas been shown to exhibit inhibitory effects on the levels of Fe, Zn and Ca in liver, heart, lung, spleen, kidney and femur at high dosages in mice.

Brand Name: Vulcanchem
CAS No.: 84069-44-3
VCID: VC0048222
InChI: InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-,46?,47?,48?,49-,50+,51+/m1/s1
SMILES: CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O
Molecular Formula: C51H101N3O24
Molecular Weight: 1140.4 g/mol

Hydroxypropyl Chitosan

CAS No.: 84069-44-3

Cat. No.: VC0048222

Molecular Formula: C51H101N3O24

Molecular Weight: 1140.4 g/mol

* For research use only. Not for human or veterinary use.

Hydroxypropyl Chitosan - 84069-44-3

Specification

Description Hydroxypropyl Chitosan is an antibacterial used to make organic rectorite-based nanofibrous mats with bacterial inhibition. Hydroxypropyl Chitosanhas been shown to exhibit inhibitory effects on the levels of Fe, Zn and Ca in liver, heart, lung, spleen, kidney and femur at high dosages in mice.

CAS No. 84069-44-3
Molecular Formula C51H101N3O24
Molecular Weight 1140.4 g/mol
IUPAC Name 1-[[(2R,5S)-5-[(2S,5S)-5-[(2S,5S)-4,5-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol
Standard InChI InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-,46?,47?,48?,49-,50+,51+/m1/s1
Standard InChI Key DLGSBBASGAIJDP-SEICLPINSA-N
Isomeric SMILES CC(CNC1[C@@H](OC([C@H](C1OCC(C)O)O[C@H]2C(C([C@@H](C(O2)COCC(C)O)O[C@H]3C(C([C@@H](C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)COCC(C)O)OCC(C)O)O
SMILES CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O
Canonical SMILES CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O

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